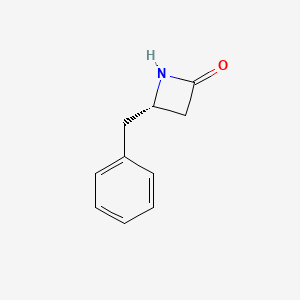
4(S)-benzylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(S)-benzylazetidin-2-one: is a chiral azetidinone derivative, which is a four-membered lactam
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric synthesis of 4(S)-benzylazetidin-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-benzyl-2-amino-3-buten-1-ol can yield this compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4(S)-benzylazetidin-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4(S)-benzylazetidin-2-one is used as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities that can be harnessed for therapeutic purposes.
Medicine: The compound is explored for its potential use in drug development. Its chiral nature makes it a valuable candidate for the synthesis of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 4(S)-benzylazetidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Benzylazetidine-4-one: The enantiomer of 4(S)-benzylazetidin-2-one, which may exhibit different biological activities.
Azetidin-2-one: A simpler azetidinone derivative that lacks the benzyl group.
N-Benzylazetidine: A related compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(4S)-4-benzylazetidin-2-one |
InChI |
InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
XQQADMLPVLHSPI-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@@H](NC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1C(NC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















